Bicyclo[2.2.1]hept-2-ene, 5-hexyl-

Polymer Crystallinity Copolymer Morphology Ring-Opening Metathesis Polymerization

Bicyclo[2.2.1]hept-2-ene, 5-hexyl- (CAS 22094-83-3) is a 5-alkyl substituted norbornene monomer with a six-carbon n-hexyl side chain. Its molecular formula is C13H22 with a molecular weight of 178.31 g/mol.

Molecular Formula C13H22
Molecular Weight 178.31 g/mol
CAS No. 22094-83-3
Cat. No. B3188577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]hept-2-ene, 5-hexyl-
CAS22094-83-3
Molecular FormulaC13H22
Molecular Weight178.31 g/mol
Structural Identifiers
SMILESCCCCCCC1CC2CC1C=C2
InChIInChI=1S/C13H22/c1-2-3-4-5-6-12-9-11-7-8-13(12)10-11/h7-8,11-13H,2-6,9-10H2,1H3
InChIKeyWMWDGZLDLRCDRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]hept-2-ene, 5-hexyl- (CAS 22094-83-3) Baseline Overview for Procurement


Bicyclo[2.2.1]hept-2-ene, 5-hexyl- (CAS 22094-83-3) is a 5-alkyl substituted norbornene monomer with a six-carbon n-hexyl side chain [1]. Its molecular formula is C13H22 with a molecular weight of 178.31 g/mol . This compound is utilized as a monomer in ring-opening metathesis polymerization (ROMP) and vinyl addition polymerization to produce specialty polynorbornenes with tailored thermal, mechanical, and dielectric properties [2][3]. The hexyl substituent introduces a balance of hydrophobicity and chain flexibility that influences polymer crystallinity, solubility, and material performance relative to shorter or longer alkyl chain analogs [2].

Why Generic Substitution Fails for Bicyclo[2.2.1]hept-2-ene, 5-hexyl- (CAS 22094-83-3)


Substitution of Bicyclo[2.2.1]hept-2-ene, 5-hexyl- with other 5-alkyl norbornenes is not straightforward because the alkyl chain length critically governs the counit inclusion behavior in semicrystalline hydrogenated polynorbornene (hPN) copolymers [1]. Direct comparative studies demonstrate that 5-methylnorbornene (MeN) counits are extensively incorporated into hPN crystals, preserving crystallinity even above 30 mol% MeN, whereas 5-hexylnorbornene (HxN) counits are strongly excluded, leading to a steep decline in crystallinity [1]. This divergence in solid-state morphology directly impacts key material properties such as melting point, polymorphic transition temperatures, and mechanical integrity, rendering simple alkyl-chain substitutions non-interchangeable in applications requiring precise control over semicrystalline behavior [1][2].

Product-Specific Quantitative Evidence Guide for Bicyclo[2.2.1]hept-2-ene, 5-hexyl- (CAS 22094-83-3)


Strong Exclusion of 5-Hexylnorbornene Counits in Hydrogenated Polynorbornene Crystals vs. Methylnorbornene

In hydrogenated polynorbornene (hPN) copolymers, 5-hexylnorbornene (HxN) counits are strongly excluded from the crystalline lattice, whereas 5-methylnorbornene (MeN) counits are extensively included [1]. Copolymers with HxN exhibit a steep decline in crystallinity (wc) and crystal thickness (tc) with increasing counit content. In contrast, hP(N-co-MeN) copolymers maintain substantial crystallinity even above 30 mol% MeN, and the melting point (Tm) dependence on crystal thickness tracks that of the hPN homopolymer [1].

Polymer Crystallinity Copolymer Morphology Ring-Opening Metathesis Polymerization

Shift in Polymorphic Transition Temperature in hPN Copolymers with Hexyl vs. Methyl Counits

Hydrogenated polynorbornene exhibits a transition between two crystal polymorphs below the melting point at a temperature Tcc [1]. Incorporation of 5-hexylnorbornene (HxN) counits reduces Tcc more rapidly than it reduces the melting point Tm, expanding the temperature region over which the high-temperature rotationally disordered polymorph is stable [1]. This behavior contrasts with 5-methylnorbornene (MeN) counits, where both Tm and Tcc follow the homopolymer dependence, providing insight into the free energy differences between polymorphs as a function of crystal thickness [1].

Polymer Phase Transitions Thermal Analysis Crystal Polymorphism

Synthesis of High-Molecular-Weight Vinyl Addition Copolymers with Tunable Ester Content

Using a cationic η3-allyl palladium catalyst system, vinyl addition-type copolymers of 5-hexyl-2-norbornene (HNB) and 5-methylester-2-norbornene (MES-NB) were synthesized with controlled molecular weights and yields [1]. At a feed ratio of 40/60 mol% HNB/MES-NB, the resulting copolymer contained approximately 25 mol% ester portion and achieved a high molecular weight (Mw) of 270,000 [1]. The molecular weight and yield could be systematically tuned by adjusting catalyst and cocatalyst concentrations as well as by using chain transfer agents such as 1-octene and 1-decene [1].

Vinyl Addition Polymerization Copolymer Composition Molecular Weight Control

Regulatory Status: Significant New Use Rule (SNUR) for Release to Water

Under 40 CFR § 721.4106, Bicyclo[2.2.1]hept-2-ene, 5-hexyl- (PMN P-98-316) is subject to a Significant New Use Rule (SNUR) that requires reporting for any significant new use involving release to water [1]. This regulatory designation imposes specific recordkeeping requirements under § 721.125(a), (b), (c), and (k) for manufacturers, importers, and processors [1]. In contrast, many lower alkyl norbornenes (e.g., 5-methylnorbornene) are not subject to the same SNUR restrictions, making the hexyl derivative a distinct entity from a compliance perspective.

Regulatory Compliance Environmental Release TSCA

Hazard Classification: Aspiration Toxicity and Skin Irritation

According to the harmonized classification and labeling (CLP) under Regulation (EC) No 1272/2008, 5-endo-hexyl-bicyclo[2.2.1]hept-2-ene is classified as Aspiration Toxicity Category 1 (Asp. Tox. 1) and Skin Irritation Category 2 (Skin Irrit. 2) [1]. This classification triggers specific obligations under REACH and other EU legislation, including inclusion in the C&L Inventory (EC 435-000-3) [1]. While many norbornene derivatives share some hazard classifications, the specific combination of Asp. Tox. 1 and Skin Irrit. 2 for the hexyl derivative is documented and may differ from shorter-chain analogs where vapor pressure and physical form alter hazard profiles.

CLP Classification Safety Data REACH

Best Research and Industrial Application Scenarios for Bicyclo[2.2.1]hept-2-ene, 5-hexyl- (CAS 22094-83-3)


Design of Semicrystalline Hydrogenated Polynorbornene Copolymers with Controlled Morphology

Utilize 5-hexylnorbornene as a comonomer in ROMP-based syntheses to intentionally exclude counits from the crystalline lattice, thereby tuning the extent of crystallinity and expanding the temperature window for the high-temperature polymorph [1]. This approach is validated by direct comparison with 5-methylnorbornene, which shows extensive inclusion and no such expansion [1].

High-Molecular-Weight Functional Copolymers via Vinyl Addition Polymerization

Employ 5-hexyl-2-norbornene in combination with ester-functionalized norbornenes using cationic Pd catalysts to produce copolymers with molecular weights exceeding 270,000 and controlled ester content (~25 mol%) [2]. This method enables the synthesis of advanced materials for dielectric films, separation membranes, or high-performance coatings where both functionality and high molecular weight are required.

Reversible Cross-Linking in High-Tg Poly(5-hexyl-2-norbornene) Networks

Leverage the high glass transition temperature (Tg) of poly(5-hexyl-2-norbornene) to create reversible cross-linked networks using dynamic covalent chemistry (e.g., with pillar[5]arene derivatives) [3]. This allows for materials with enhanced mechanical properties that can be returned to pristine polymer upon washing, offering recyclability advantages not possible with many lower-alkyl analogs.

Compliance-Driven Procurement and Handling for Regulated Environments

When water release is a potential exposure pathway, procurement of Bicyclo[2.2.1]hept-2-ene, 5-hexyl- must adhere to TSCA SNUR requirements under 40 CFR § 721.4106 [4]. Additionally, EU-based research and industrial use requires compliance with CLP hazard classifications (Asp. Tox. 1, Skin Irrit. 2) [5]. These regulatory frameworks may not apply to other norbornene monomers, making this compound uniquely suited for studies where such compliance is a design parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[2.2.1]hept-2-ene, 5-hexyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.